N-(3-chlorophenyl)-4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxobutanamide
Description
N-(3-chlorophenyl)-4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxobutanamide is a synthetic organic compound characterized by a central 4-oxobutanamide backbone linked to a 3-chlorophenyl group via an amide bond and a 4-[(4-fluorophenyl)sulfonyl]piperazine moiety. Its molecular formula is C₂₀H₂₁ClFN₃O₄S, with a molecular weight of 453.9148 g/mol (CAS No. 1232807-16-7) . The compound features a sulfonylated piperazine ring, a structural motif often associated with enhanced bioavailability and receptor binding in medicinal chemistry.
Properties
Molecular Formula |
C20H21ClFN3O4S |
|---|---|
Molecular Weight |
453.9 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-4-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-4-oxobutanamide |
InChI |
InChI=1S/C20H21ClFN3O4S/c21-15-2-1-3-17(14-15)23-19(26)8-9-20(27)24-10-12-25(13-11-24)30(28,29)18-6-4-16(22)5-7-18/h1-7,14H,8-13H2,(H,23,26) |
InChI Key |
WACDOOVIMWQHHY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)CCC(=O)NC2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxobutanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes:
Formation of the Piperazine Intermediate: The reaction between 4-fluorobenzenesulfonyl chloride and piperazine in the presence of a base such as triethylamine.
Coupling with Chlorophenyl Group: The intermediate is then reacted with 3-chlorobenzoyl chloride under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxobutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, particularly involving the chlorophenyl and fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide or other strong bases.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-(3-chlorophenyl)-4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxobutanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxobutanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
| Compound Name | Substituent (R) | Molecular Formula | Molecular Weight (g/mol) | CAS No. | Key Features |
|---|---|---|---|---|---|
| Target Compound | 3-Chlorophenyl | C₂₀H₂₁ClFN₃O₄S | 453.9148 | 1232807-16-7 | 4-Fluorophenyl sulfonyl piperazine |
| 4-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-4-oxo-N-(pyridin-3-yl)butanamide | Pyridin-3-yl | C₁₉H₂₁FN₄O₄S | 420.4578 | 1232789-60-4 | Pyridine ring replaces chlorophenyl |
| N-(1H-Benzimidazol-2-yl)-4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutanamide | 1H-Benzimidazol-2-yl | C₂₁H₂₂ClN₅O₂ | 411.89 | Y042-4447 | Benzimidazole core; no sulfonyl group |
| N-(3-Cyanophenyl)-4-(3-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)propanoyl)piperazine-1-carboxamide | 3-Cyanophenyl | C₂₂H₂₂N₄O₄ | 410.18226 | — | Benzooxazinone moiety; cyano substituent |
Structural Insights :
- This substitution may improve aqueous solubility compared to the target compound .
- Benzimidazole Derivatives (Y042-4447/Y042-4452): These analogs lack the sulfonyl group on piperazine but incorporate a benzimidazole core, which is known for DNA intercalation and antimicrobial activity. The absence of the sulfonyl group likely reduces metabolic stability .
- Benzooxazinone Derivatives (e.g., 22a–22f): These compounds feature a fused benzooxazinone ring instead of the sulfonylated piperazine.
Pharmacological and Physicochemical Properties
Table 3: Physicochemical and Bioactivity Data
Key Observations :
- LogP Trends : The target compound’s predicted LogP (~3.2) suggests moderate lipophilicity, balancing membrane permeability and solubility. Pyridin-3-yl analogs (LogP ~2.5) may exhibit better aqueous solubility .
- Bioactivity: While direct data for the target compound is lacking, sulfonylated piperazines in and benzooxazinones in demonstrate kinase inhibition, suggesting a plausible mechanism for the target .
Biological Activity
N-(3-chlorophenyl)-4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxobutanamide is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its pharmacological properties, including antibacterial, enzyme inhibitory, and potential anticancer effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C19H21ClFN3O3S
- Molecular Weight : 421.91 g/mol
1. Antibacterial Activity
The compound has been evaluated for its antibacterial properties against various pathogens. In a study, it demonstrated moderate to strong activity against:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
| Staphylococcus aureus | Weak |
| Pseudomonas aeruginosa | Weak |
These findings suggest that the compound can be a potential candidate for further development as an antibacterial agent, particularly against Salmonella typhi and Bacillus subtilis .
2. Enzyme Inhibition
The compound's ability to inhibit key enzymes has also been studied, with a focus on acetylcholinesterase (AChE) and urease. The results indicate:
| Enzyme | Inhibition Type | IC50 Values (µM) |
|---|---|---|
| Acetylcholinesterase (AChE) | Strong Inhibitor | 2.14 ± 0.003 |
| Urease | Strong Inhibitor | 0.63 ± 0.001 |
These results highlight the potential of this compound as a therapeutic agent in conditions requiring enzyme modulation .
3. Anticancer Activity
The compound has shown promise in anticancer studies, particularly through its interaction with cancer cell lines. Research indicates that derivatives of this compound exhibit cytotoxic effects on various cancer types, suggesting a potential role in cancer chemotherapy. The mechanisms of action may involve apoptosis induction and cell cycle arrest .
Case Study 1: Antibacterial Screening
A series of synthesized compounds similar to this compound were evaluated for antibacterial activity using standard protocols. The study found that modifications in the piperazine ring significantly affected the antibacterial efficacy, with certain substitutions enhancing activity against resistant strains .
Case Study 2: Enzyme Inhibition Profile
In a comparative study of various compounds with similar structures, this compound exhibited superior inhibition of AChE compared to other derivatives. This suggests that the specific arrangement of functional groups plays a critical role in enzyme binding affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
